- A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanationAdvanced Synthesis & Catalysis, 2001, 343(3), 299-302,
Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)

96847-52-8 structure
Nombre del producto:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
Número CAS:96847-52-8
MF:C11H10O2
Megavatios:174.195903301239
CID:2257488
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Propiedades químicas y físicas
Nombre e identificación
-
- rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
- (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)
- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)
- rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
-
- Renchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1
- Clave inchi: WZGFIZUMKYUMRN-KOLCDFICSA-N
- Sonrisas: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | P335845-1g |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 1g |
$ 150.00 | 2023-09-06 | ||
TRC | P335845-10g |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 10g |
$ 1160.00 | 2023-09-06 | ||
TRC | P335845-1000mg |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 1g |
$150.00 | 2023-05-17 | ||
TRC | P335845-10000mg |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 10g |
$1160.00 | 2023-05-17 |
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogsTetrahedron Letters, 1996, 37(5), 641-4,
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ; 2 h, reflux
Referencia
- Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanationChirality, 2003, 15(4), 369-373,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Water ; 6 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- A process for the preparation of Dextromilnacipran or its salt thereof, India, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivativesBollettino Chimico Farmaceutico, 1978, 117(6), 331-42,
Métodos de producción 7
Condiciones de reacción
Referencia
- Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947Organic Letters, 2006, 8(17), 3885-3888,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; 10 min, rt; 20 min, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; rt
Referencia
- Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenoneOrganic & Biomolecular Chemistry, 2016, 14(31), 7520-7528,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt
1.2 Solvents: Benzene ; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C
1.2 Solvents: Benzene ; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C
Referencia
- (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological PropertiesJournal of Medicinal Chemistry, 2018, 61(1), 372-384,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Benzene ; 30 min, < 20 °C; 30 min, rt
1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux
1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux
Referencia
- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding ModeJournal of Medicinal Chemistry, 2012, 55(20), 8838-8858,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Referencia
- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transportersBioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837,
Métodos de producción 12
Condiciones de reacción
1.1 150 °C
Referencia
- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Benzene ; 7 min, cooled; 1 h, rt
1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux
1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux
Referencia
- Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidolBioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881,
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified
Referencia
- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipranTetrahedron Letters, 1996, 37(26), 4519-4522,
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: Ferrous perchlorate , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ; 4 h, rt
1.2 30 h, 60 °C
1.2 30 h, 60 °C
Referencia
- Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation ReactionsAngewandte Chemie, 2014, 53(48), 13188-13191,
Métodos de producción 18
Condiciones de reacción
Referencia
- Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactonesTetrahedron: Asymmetry, 1996, 7(11), 3169-3180,
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials
- (S)-Epichlorohydrin
- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one
- Allyl phenyldiazoacetate
- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid
- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Literatura relevante
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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